molecular formula C18H30O2 B045164 alpha-Eleostearic acid CAS No. 506-23-0

alpha-Eleostearic acid

Cat. No. B045164
CAS RN: 506-23-0
M. Wt: 278.4 g/mol
InChI Key: CUXYLFPMQMFGPL-WPOADVJFSA-N
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Description

Alpha-Eleostearic acid (α-Eleostearic acid) is an organic compound and a conjugated fatty acid. It is one of the isomers of octadecatrienoic acid . It is often simply referred to as eleostearic acid, although there is also a β-eleostearic acid . It is commonly found in plant seed oil and has shown potential as a tumor growth suppressor .


Synthesis Analysis

The biosynthetic pathway of eleostearic acid involves two closely related Δ12 oleate desaturase-like enzymes, FAD2 and FADX . FAD2 converts oleic acid into linoleic acid, and FADX converts linoleic acid into α-eleostearic acid . FADX exhibits remarkable enzymatic plasticity, capable of generating a variety of alternative conjugated and Δ12-desaturated fatty acid products .


Molecular Structure Analysis

The molecular formula of this compound is C18H30O2 . The IUPAC name is (9Z,11E,13E)-Octadeca-9,11,13-trienoic acid .


Chemical Reactions Analysis

In rats, α-eleostearic acid is converted to a conjugated linoleic acid . The compound has been found to induce programmed cell death of fat cells .


Physical And Chemical Properties Analysis

The molar mass of this compound is 278.43 g/mol . It has a melting point of 48 °C .

Scientific Research Applications

  • Cancer Treatment and Prevention :

    • ESA suppresses tumor growth in vivo by activating PPARgamma, inducing apoptosis in human umbilical vein endothelial cells, and inhibiting angiogenesis (Tsuzuki & Kawakami, 2008).
    • It suppresses the proliferation of MCF-7 breast cancer cells by activating PPARα and inhibiting ERK1/2 activation (Moon et al., 2010).
    • ESA has been found to induce autophagy-dependent cell death in cancer cells, impacting AKT/mTOR and ERK1/2 signaling with reactive oxygen species generation (Eom et al., 2010).
    • It inhibits breast cancer cell proliferation and induces apoptosis through an oxidation-dependent mechanism (Grossmann et al., 2009).
  • Antioxidant Properties :

    • Found in karela seed oil, ESA has potential antioxidant properties that protect plasma, low-density lipoprotein, and erythrocyte membrane from oxidation, potentially reducing coronary heart disease risk in diabetes mellitus (Dhar et al., 2006).
    • It shows effective antioxidant activity against oxidative DNA damage (Saha & Ghosh, 2010).
  • Industrial Applications :

    • ESA and alpha-parinaric acids are valuable drying agents in paints, varnishes, and inks, as identified in biosynthetic studies (Cahoon et al., 1999).
  • Other Applications :

    • It can prevent cytotoxicity, tumors, and change lipid metabolism, suggesting potential as a pharmacological agent (Qian, 2012).
    • ESA is also shown to be effective in inhibiting the growth and inducing apoptosis in breast cancer cells via HER2/HER3 signaling (Zhuo et al., 2014).

Mechanism of Action

Alpha-Eleostearic acid (α-ESA) is a conjugated linolenic acid that has been found to possess potent antioxidant and anti-tumor activity . This article will delve into the mechanism of action of α-ESA, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of α-ESA is the CDGSH Iron-Sulfur Domain 2 (CISD2) . CISD2 belongs to the human NEET protein family with the [2Fe-2S] cluster and has been verified as an NFκB antagonist through the association with peroxisome proliferator-activated receptor-β (PPAR-β) .

Mode of Action

α-ESA interacts with its targets and induces programmed cell death of fat cells and HL60 leukemia cells in vitro at a concentration of 20 μM . It also inhibits the proliferation of certain cancer cell lines .

Biochemical Pathways

The activation of nuclear factor κB (NF-κB), which exaggerates neuroinflammation and abnormal mitochondrial function, underlies the pathogenesis for various injuries and diseases in the central nervous system (CNS) . α-ESA, by promoting CISD2, provides pathways in the management of these disease categories .

Pharmacokinetics

In rats, α-ESA is converted to a conjugated linoleic acid . This conversion might affect the bioavailability of α-ESA, although further studies are needed to confirm this.

Result of Action

The result of α-ESA’s action is the potential cytotoxicity and apoptosis induction effect on human breast cancer cells, with little effect on normal cells at certain concentrations . It also exhibits antioxidant and antitumor activity .

Action Environment

Environmental stimuli in the CNS, such as the aggregation of pattern recognition receptors (PRRs), including damage-associated molecular patterns (DAMPs) or pathogen-associated molecular patterns, activate M1 phase microglia and A1 phase astrocytes . These in turn enhance neuroinflammation , which might influence the action, efficacy, and stability of α-ESA.

Safety and Hazards

Alpha-Eleostearic acid has been found to induce programmed cell death of fat cells, and of HL60 leukemia cells in vitro at a concentration of 20 μM . Diets containing 0.01% bitter gourd seed oil (0.006% as α-eleostearic acid) were found to prevent azoxymethane-induced colon carcinogenesis in rats .

Future Directions

The unique function of the CISD2-elevating effect of α-Eleostearic acid is particularly emphasized, and this natural compound is expected to serve as a potential therapeutic target for CNS injuries and diseases .

properties

IUPAC Name

(9Z,11E,13E)-octadeca-9,11,13-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-10H,2-4,11-17H2,1H3,(H,19,20)/b6-5+,8-7+,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXYLFPMQMFGPL-WPOADVJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC=CC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C=C/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00897457
Record name alpha-Eleostearic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

506-23-0
Record name α-Eleostearic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name alpha-Eleostearic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Eleostearic acid
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Record name (9E,11Z,13E)-9,11,13-octadecatrienoic acid
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Record name .ALPHA.-ELEOSTEARIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does α-ESA exert its anti-tumor effects?

A1: Studies demonstrate that α-ESA suppresses tumor growth through multiple mechanisms. In vivo studies show that α-ESA inhibits tumor angiogenesis, effectively cutting off the tumor's blood supply and leading to malnutrition within the tumor. [] This anti-angiogenic effect is linked to the suppression of vascular endothelial growth factor receptors 1 and 2 expression. [] Additionally, α-ESA induces apoptosis in cancer cells, potentially through lipid peroxidation and the subsequent activation of caspases. [] α-ESA has also been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in inducing apoptosis in human umbilical vein endothelial cells (HUVEC). [, , ]

Q2: What is the role of α-ESA in anti-inflammatory responses?

A2: Research suggests that α-ESA can mitigate neuroinflammation, a key player in several central nervous system (CNS) injuries and diseases. [] One proposed mechanism involves the upregulation of CDGSH iron-sulfur domain 2 (CISD2), a protein that acts as an antagonist to nuclear factor κB (NF-κB). [, ] α-ESA, being a PPAR-β ligand, may indirectly activate PPAR-β, leading to the inhibition of NF-κB signaling and subsequently reducing neuroinflammation. []

Q3: What is the molecular formula and weight of α-ESA?

A3: α-ESA, with the IUPAC name (9Z,11E,13E)-9,11,13-Octadecatrienoic acid, has the molecular formula C18H30O2 and a molecular weight of 278.43 g/mol.

Q4: How is the structure of α-ESA confirmed using spectroscopic methods?

A4: Nuclear magnetic resonance (NMR) spectroscopy, particularly 1D (H and C NMR, DEPT) and 2D (H–H COSY, HMQC, and HMBC), plays a crucial role in confirming the structure of α-ESA and its derivatives. [] These techniques allow researchers to determine the geometry of the conjugated double bonds and analyze potential hydrogen bonding interactions. [] Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) is employed to identify and quantify α-ESA in various samples, utilizing its characteristic mass spectrum and retention time. [, , ]

Q5: Are there specific applications where the oxidative nature of α-ESA is beneficial?

A6: While oxidative instability can be a challenge for storage and formulation, it also contributes to α-ESA's biological activity. For instance, the lipid peroxidation induced by α-ESA is suggested to be a contributing factor to its anti-tumor effects. []

Q6: How does the structure of α-ESA, specifically the conjugated triene system, influence its activity?

A7: The conjugated triene system in α-ESA plays a vital role in its biological activities. Research comparing α-ESA with conjugated linoleic acids (CLAs) demonstrates that α-ESA exhibits stronger anti-tumor effects. [] This difference in activity is attributed to the presence of the conjugated triene system in α-ESA. [, ]

Q7: What are some strategies to improve the stability and bioavailability of α-ESA in formulations?

A9: Encapsulating α-ESA in delivery systems like liposomes or nanoparticles could enhance its stability and bioavailability. [] These systems protect α-ESA from degradation and allow for controlled release, improving its therapeutic potential. Additionally, complexation with cyclodextrins or formulating α-ESA into emulsions or self-emulsifying drug delivery systems (SEDDS) could further enhance its solubility and absorption.

Q8: How is α-ESA absorbed and metabolized in the body?

A10: Studies using a lipid absorption assay in rats showed that α-ESA is absorbed relatively slowly in the intestine compared to linolenic acid and CLA. [] Interestingly, a portion of α-ESA undergoes rapid conversion to 9Z11E-CLA during absorption. [, ] This conversion was observed in both normal and germ-free rats, suggesting the involvement of an enzyme rather than gut bacteria. [] Further research identified CYP4F13 as the major enzyme responsible for converting α-ESA to c9,t11-CLA in mouse hepatic microsomes. []

Q9: What types of in vitro and in vivo models have been used to study the effects of α-ESA?

A11: Researchers have employed various models to investigate the biological activities of α-ESA. In vitro studies commonly utilize human cancer cell lines, such as HL60 leukemia cells, HT29 colon cancer cells, and MCF-7 breast cancer cells, to assess growth inhibition and apoptosis induction. [, , , ] Animal models, primarily rodents like mice and rats, are used to evaluate the in vivo effects of α-ESA on tumor growth, lipid metabolism, and other physiological parameters. [, , , ]

Q10: How does research on α-ESA bridge different scientific disciplines?

A27: The study of α-ESA integrates knowledge and methodologies from various scientific disciplines. For instance, understanding its biosynthesis in plants like bitter melon requires expertise in plant biochemistry and molecular biology. [] Investigating its absorption, metabolism, and pharmacological effects in animals falls under the domain of pharmacology and toxicology. [, ] Furthermore, exploring its potential applications in food science and nutrition necessitates collaborations between food scientists, nutritionists, and chemists. []

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